

# 2-Ethylphenol-d10: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Ethylphenol-d10

Cat. No.: B3044203

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An in-depth examination of the chemical properties and analytical applications of **2-Ethylphenol-d10**, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Ethylphenol-d10**, a deuterated analog of 2-ethylphenol. Due to its isotopic labeling, **2-Ethylphenol-d10** is an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry. This document details its core properties, outlines a typical experimental protocol for its use, and presents visual workflows to facilitate understanding and implementation in a laboratory setting.

## Core Chemical and Physical Properties

The incorporation of ten deuterium atoms significantly alters the molar mass of **2-Ethylphenol-d10** compared to its non-deuterated counterpart, a critical feature for its use in isotope dilution mass spectrometry. While experimental physical property data for the deuterated compound are not readily available, the properties of 2-ethylphenol can be used as a close approximation.

Table 1: General Chemical Properties of **2-Ethylphenol-d10**

Property	Value	Source
IUPAC Name	1,2,3,4-tetradeuterio-5-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene	PubChem[1]
Molecular Formula	C <sub>8</sub> D <sub>10</sub> O	PubChem[1]
CAS Number	721429-63-6	ChemicalBook
Molar Mass	132.23 g/mol	PubChem[1]
Exact Mass	132.135932398 Da	PubChem[1]
Isotopic Enrichment	≥98 atom % D	CDN Isotopes

Table 2: Physical Property Data (2-Ethylphenol as an analogue)

Property	Value	Source
Appearance	Colorless to pale yellow liquid	Various
Melting Point	-18 °C	Sigma-Aldrich
Boiling Point	195-197 °C	Chem-Impex
Density	1.037 g/mL at 25 °C	Sigma-Aldrich
Solubility in Water	Practically insoluble	DrugFuture
Solubility in Organic Solvents	Freely soluble in alcohol, benzene, glacial acetic acid	DrugFuture
Vapor Pressure	0.153 mm Hg at 25 °C	PubChem
logP	2.5	PubChem

## Experimental Protocol: Quantification of 2-Ethylphenol in Biological Matrices using 2-

# Ethylphenol-d10 as an Internal Standard by LC-MS/MS

The primary application of **2-Ethylphenol-d10** is as an internal standard to ensure accurate quantification of 2-ethylphenol in complex matrices by correcting for variations during sample preparation and analysis. The following is a detailed methodology for this application.

## Preparation of Standard and Spiking Solutions

- **Analyte Stock Solution (1 mg/mL):** Accurately weigh approximately 1 mg of 2-ethylphenol reference standard and dissolve it in 1 mL of LC-MS grade methanol.
- **Internal Standard Stock Solution (1 mg/mL):** Accurately weigh approximately 1 mg of **2-Ethylphenol-d10** and dissolve it in 1 mL of LC-MS grade methanol.
- **Working Standard Solutions:** Prepare a series of calibration standards by serial dilution of the analyte stock solution with a 50:50 mixture of methanol and water.
- **Internal Standard Spiking Solution (e.g., 50 ng/mL):** Dilute the internal standard stock solution in acetonitrile to the desired concentration.

## Sample Preparation (Protein Precipitation)

- Pipette 100 µL of the biological sample (e.g., plasma, urine), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
- Add 50 µL of the internal standard spiking solution to each tube and vortex briefly.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

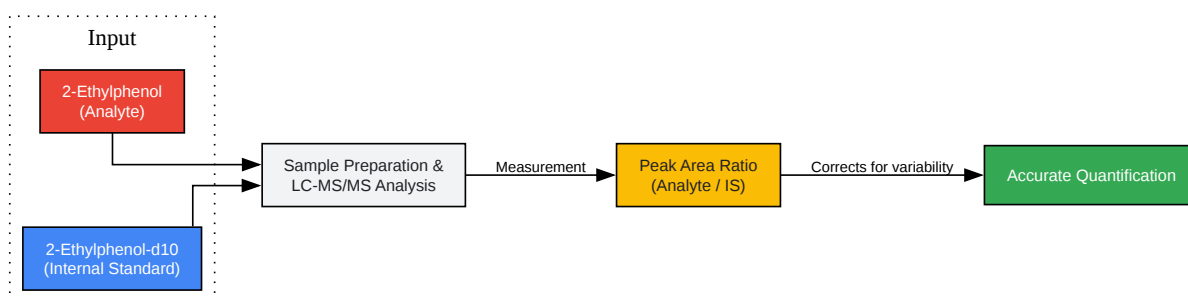
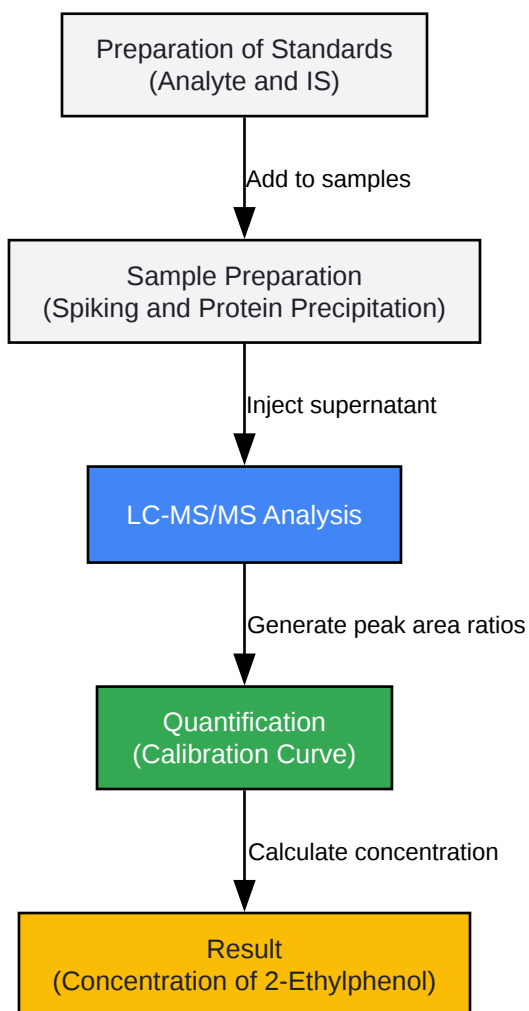
- **LC System:** A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7  $\mu$ m).
- **Mobile Phase:** A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- **Mass Spectrometer:** A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- **Ionization:** Electrospray ionization (ESI), typically in negative mode for phenolic compounds.

## Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of 2-ethylphenol in the unknown samples is then determined from this curve.

## Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams are provided.



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## References

- 1. chemimpex.com [chemimpex.com]
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